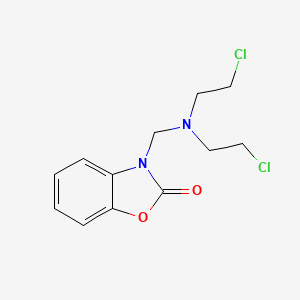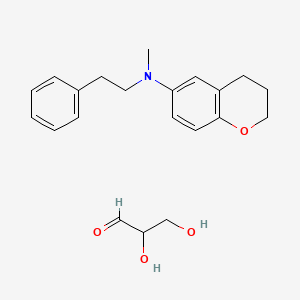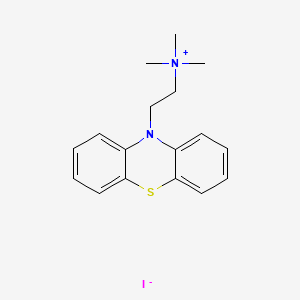
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide is a quaternary ammonium compound with a phenothiazine core. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to interact with various molecular targets, making it a valuable tool in different experimental settings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 2-phenothiazin-10-ylethylamine with methyl iodide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its reduced forms.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted ammonium salts.
科学的研究の応用
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies of cell signaling and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
作用機序
The mechanism of action of Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their integrity. This can lead to cell lysis or inhibition of cellular processes. Additionally, the phenothiazine core can interact with various enzymes and receptors, modulating their activity and affecting cellular signaling pathways .
類似化合物との比較
Similar Compounds
Trimethylphenylammonium iodide: Similar structure but with a phenyl group instead of a phenothiazine core.
Thiazinamium methylsulfate: Another phenothiazine derivative with different substituents.
Ferrocenylmethyltrimethylammonium iodide: Contains a ferrocene group instead of a phenothiazine core .
Uniqueness
Trimethyl(2-phenothiazin-10-ylethyl)ammonium iodide is unique due to its phenothiazine core, which imparts specific electronic and steric properties. This makes it particularly effective in applications requiring strong interactions with biological membranes and proteins. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .
特性
CAS番号 |
77985-02-5 |
|---|---|
分子式 |
C17H21IN2S |
分子量 |
412.3 g/mol |
IUPAC名 |
trimethyl(2-phenothiazin-10-ylethyl)azanium;iodide |
InChI |
InChI=1S/C17H21N2S.HI/c1-19(2,3)13-12-18-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)18;/h4-11H,12-13H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
NUBUGWJISZCDCY-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


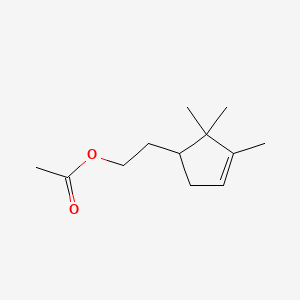
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)

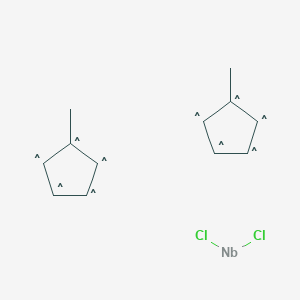
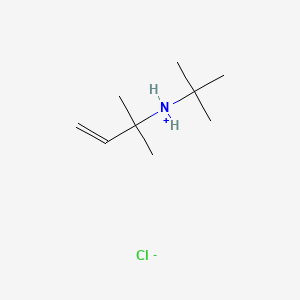

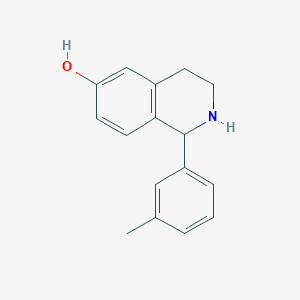

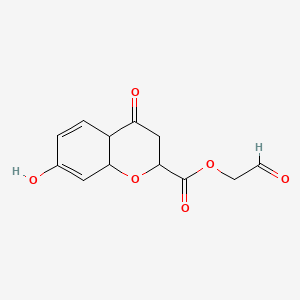

![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
